

Unveiling the Spectroscopic Signature of 3-Hydroxyechinenone: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3- Hydroxyechinenone**, a keto-carotenoid of significant interest in various research fields, including marine biology and pharmacology. This document collates available Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, presenting them in a structured format to facilitate research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Hydroxyechinenone** (Molecular Formula: C₄₀H₅₄O₂; Molar Mass: 566.88 g/mol).

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of **3-Hydroxyechinenone** is characterized by a main absorption band in the visible region, typical for carotenoids with an extended conjugated polyene system. The position of the absorption maximum (λmax) is solvent-dependent.



Solvent	λmax (nm)
Acetone	458
Ethanol	460
n-Hexane	455

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. While a complete, publicly available dataset of assigned ¹H and ¹³C NMR chemical shifts for **3- Hydroxyechinenone** is not readily found in consolidated databases, data has been reported in specialized literature. The following represents a compilation of expected chemical shifts based on the structure of **3-Hydroxyechinenone** and related carotenoids.

¹H NMR (Proton NMR) Data (Predicted)

Proton	Chemical Shift (δ, ppm)	Multiplicity
Methyl Protons (gem-dimethyl)	1.0 - 1.2	S
Methyl Protons (on polyene chain)	1.8 - 2.0	S
Methylene Protons (in rings)	1.5 - 2.5	m
Methine Protons (on polyene chain)	6.0 - 7.0	m
Hydroxyl Proton	Variable	br s
Methine Proton (adjacent to OH)	~4.0	m

¹³C NMR (Carbon-13 NMR) Data (Predicted)



Carbon	Chemical Shift (δ, ppm)
Methyl Carbons	12 - 30
Methylene Carbons	30 - 50
Methine Carbons (sp³)	60 - 70
sp² Carbons (polyene chain)	120 - 145
Carbonyl Carbon	~200

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Technique	Ionization Mode	Precursor Ion (m/z)	Key Fragment lons (m/z)
Fast Atom Bombardment (FAB)	Positive	566.41 [M]+	566.30, 142.93, 118.95, 104.96, 90.94

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and laboratory procedures.

UV-Vis Spectroscopy

A solution of **3-Hydroxyechinenone** is prepared in a UV-transparent solvent (e.g., acetone, ethanol, or n-hexane). The concentration is adjusted to yield an absorbance value between 0.2 and 0.8 at the λ max. The spectrum is recorded using a double-beam UV-Vis spectrophotometer, typically from 200 to 800 nm, using a 1 cm path length quartz cuvette. The solvent used for the sample preparation is also used as the reference.

NMR Spectroscopy



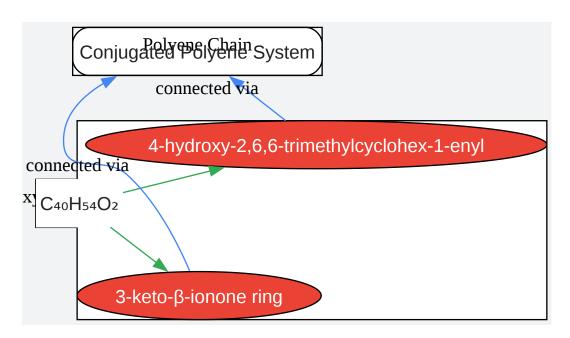
For NMR analysis, a sample of **3-Hydroxyechinenone** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm). Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry

For FAB-MS, the **3-Hydroxyechinenone** sample is mixed with a suitable matrix (e.g., m-nitrobenzyl alcohol) on a sample probe. The probe is then inserted into the ion source of the mass spectrometer. A high-energy beam of atoms (e.g., xenon or argon) is used to bombard the sample, causing desorption and ionization. The resulting ions are then analyzed by the mass spectrometer.

Visualizations

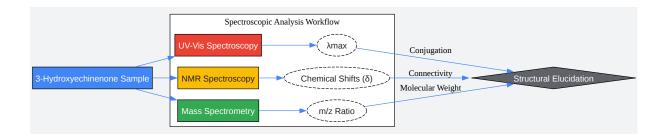
To aid in the understanding of the molecular structure and the analytical workflow, the following diagrams are provided.



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Chemical structure representation of **3-Hydroxyechinenone**.





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Conceptual workflow for the spectroscopic analysis.

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